molecular formula C16H16N4O B601763 N-Desmethyl Alosetron CAS No. 122852-63-5

N-Desmethyl Alosetron

Katalognummer B601763
CAS-Nummer: 122852-63-5
Molekulargewicht: 280.33
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Desmethyl Alosetron is a derivative of Alosetron, a potent and selective antagonist of the serotonin 5-HT3 receptor type . Alosetron is used to treat diarrhea-predominant irritable bowel syndrome (IBS) in women .


Synthesis Analysis

The synthesis of N-Desmethyl Alosetron involves an oxidative photocyclisation of N-arylenaminones to indoles . This process mirrors the Fischer indole synthesis but uses anilines in place of arylhydrazines .


Molecular Structure Analysis

The molecular structure of N-Desmethyl Alosetron is similar to that of Alosetron, with the exception of a desmethyl group . The chemical formula is C16H16N4O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-Desmethyl Alosetron include an oxidative photocyclisation of N-arylenaminones to indoles . This reaction mirrors the Fischer indole synthesis but uses anilines instead of arylhydrazines .

Wissenschaftliche Forschungsanwendungen

  • Efficacy in Treating IBS : Alosetron, the parent compound of N-Desmethyl Alosetron, has been found effective in relieving symptoms of IBS, particularly in women with diarrhea-predominant IBS. It improves global symptoms, pain, and discomfort in non-constipated IBS female patients (Cremonini, Delgado-Aros, & Camilleri, 2003).

  • Impact on Bowel Urgency and Quality of Life : Studies show that Alosetron improves control of bowel urgency and overall quality of life in women with diarrhea-predominant IBS. It has also demonstrated effectiveness in managing bowel function and reducing the sensation of incomplete evacuation (Lembo et al., 2004), (Watson et al., 2001).

  • Safety Profile and Adverse Events : Alosetron is generally well-tolerated, but it is associated with a risk of ischemic colitis and complications of constipation. These adverse events are rare and typically reversible upon discontinuation of the medication (Chang et al., 2006).

  • Pharmacological Properties : Alosetron, and by extension, its metabolite N-Desmethyl Alosetron, is a potent and selective 5-HT3 receptor antagonist. This pharmacological action is central to its efficacy in treating IBS, as it influences gastrointestinal motility and sensitivity (Gunput, 1999).

Wirkmechanismus

Target of Action

N-Desmethyl Alosetron primarily targets the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that are extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

N-Desmethyl Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor type . The activation of these receptors and the resulting neuronal depolarization affect the regulation of visceral pain, colonic transit, and gastrointestinal secretions, processes that are related to irritable bowel syndrome (IBS) . By blocking these receptors, N-Desmethyl Alosetron is able to effectively control IBS .

Biochemical Pathways

The biochemical pathways affected by N-Desmethyl Alosetron primarily involve the modulation of serotonin-sensitive gastrointestinal processes . Since stimulation of 5-HT3 receptors is positively correlated with gastrointestinal motility, N-Desmethyl Alosetron’s 5-HT3 antagonism slows the movement of fecal matter through the large intestine, increasing the extent to which water is absorbed, and decreasing the moisture and volume of the remaining waste products .

Pharmacokinetics

The pharmacokinetics of N-Desmethyl Alosetron have been studied after single oral doses ranging from 0.05 mg to 16 mg in healthy men . The pharmacokinetics of N-Desmethyl Alosetron have also been evaluated in healthy women and men and in patients with IBS after repeated oral doses ranging from 1 mg twice daily to 8 mg twice daily . N-Desmethyl Alosetron is cleared by extensive metabolism by cytochrome P450 (CYP) enzymes CYP2C9, CYP3A4, and CYP1A2 .

Result of Action

The molecular and cellular effects of N-Desmethyl Alosetron’s action primarily involve the reduction of pain, abdominal discomfort, urgency, and diarrhea in patients with irritable bowel syndrome . By blocking the 5-HT3 receptors, N-Desmethyl Alosetron is able to effectively control these symptoms .

Eigenschaften

IUPAC Name

2-[(5-methyl-1H-imidazol-4-yl)methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGCYMYYQOKECJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.